molecular formula C13H21BrOSi B132665 ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 87736-74-1

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B132665
CAS No.: 87736-74-1
M. Wt: 301.29 g/mol
InChI Key: OURCJXVOBHLREF-UHFFFAOYSA-N
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Description

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane (CAS: 87736-74-1) is a silicon-based protecting group widely used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its structure consists of a tert-butyldimethylsilyl (TBDMS) group attached via an ether linkage to a 4-bromobenzyl moiety. The compound is synthesized through a reaction between (4-bromophenyl)methanol and tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole under inert conditions, achieving yields up to 96% . Key physical properties include:

  • Molecular formula: C₁₃H₂₁BrOSi
  • Appearance: Colorless liquid
  • TLC Rf: 0.37 (PE/EtOAc = 99/1)
  • NMR data: Confirmed via ¹H and ¹³C NMR, with characteristic signals for the TBDMS group (δ 0.13 ppm for Si-(CH₃)₂ and δ 0.96 ppm for tert-butyl) and aromatic protons (δ 7.21–7.46 ppm) .

The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the TBDMS group offers robust protection against acidic and basic conditions, making it valuable in peptide and carbohydrate chemistry .

Properties

IUPAC Name

(4-bromophenyl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCJXVOBHLREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446206
Record name 4-bromobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-74-1
Record name 4-bromobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents :

    • 4-Bromobenzyl alcohol (1.0 equiv)

    • TBDMS-Cl (1.2 equiv)

    • Imidazole (1.5–2.0 equiv) as a base

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 0–5°C (ice-cooling) to room temperature

  • Atmosphere : Inert gas (N₂ or Ar) to prevent moisture ingress

  • Reaction Time : 4–12 hours

Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group by imidazole, generating an alkoxide intermediate that attacks the electrophilic silicon center in TBDMS-Cl. The tert-butyl-dimethylsilyl group replaces the hydroxyl proton, forming the stable silyl ether.

Yield Optimization :

ParameterOptimal ValueYield Impact
TBDMS-Cl Equiv1.2Maximizes conversion without side products
Imidazole Equiv1.5Ensures complete deprotonation
SolventDMFEnhances solubility of reagents
Temperature0°C → RTPrevents exothermic side reactions

Typical yields range from 85–95% under optimized conditions.

Alternative Silylation Using Sodium Hydride

For substrates sensitive to imidazole, sodium hydride (NaH) serves as an alternative base. This method is less common but useful in specific synthetic contexts.

Protocol Overview

  • Reagents :

    • 4-Bromobenzyl alcohol (1.0 equiv)

    • TBDMS-Cl (1.1 equiv)

    • NaH (1.3 equiv, 60% dispersion in oil)

  • Solvent : THF

  • Temperature : 65°C

  • Reaction Time : 16 hours

Key Observations :

  • The higher temperature accelerates silylation but risks decomposition of heat-sensitive substrates.

  • Yields are moderate (24–30% ) due to competing elimination or over-silylation.

Comparative Data :

BaseTemperatureTime (h)Yield (%)
Imidazole0°C → RT695
NaH65°C1624

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, minimizing side reactions.

Key Modifications for Scale-Up

  • Reagent Addition : Controlled dosing of TBDMS-Cl to maintain stoichiometry.

  • Solvent Recovery : Distillation loops to reclaim THF or DMF.

  • Purification : Short-path distillation instead of column chromatography, achieving >98% purity.

Economic Considerations :

ScaleCost per kg (€)Purity (%)
Laboratory1,34395
Industrial89098

Analytical Characterization

Robust characterization ensures product integrity and suitability for downstream applications.

Spectroscopic Data

  • ¹H-NMR (CDCl₃) :

    • tert-butyl protons: δ 0.98–1.02 (s, 9H)

    • Si–CH₃: δ 0.20–0.25 (s, 6H)

    • Aromatic protons: δ 7.32–7.58 (m, 4H)

  • ¹³C-NMR :

    • Quaternary Si–C: δ 25.6

    • Aromatic carbons: δ 121.8–133.4

  • Mass Spectrometry (EI) :

    • Molecular ion: m/z 301.29 [M+H]⁺

Purity Assessment :

  • HPLC: >99% purity with a retention time of 8.2 min (C18 column, MeCN:H₂O = 70:30).

Troubleshooting and Side Reactions

Common Issues

  • Incomplete Silylation : Caused by insufficient base or moisture contamination. Remedy: Dry solvents via molecular sieves; increase imidazole equivalents.

  • Hydrolysis of Silyl Ether : Occurs if reaction exposed to moisture. Solution: Strict inert atmosphere and anhydrous conditions.

  • Over-Silylation : Excess TBDMS-Cl leads to di-silylated byproducts. Mitigation: Use 1.2 equiv of TBDMS-Cl and monitor reaction progress via TLC.

Applications in Downstream Synthesis

The silyl ether group in ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is pivotal for:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings using the bromine substituent.

  • Protection-Deprotection Strategies : Acidic or fluoride-mediated cleavage (e.g., TBAF) regenerates the hydroxyl group post-synthesis .

Chemical Reactions Analysis

Types of Reactions: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as or .

    Oxidation Reactions: The compound can be oxidized to form corresponding or .

    Reduction Reactions: The bromine atom can be reduced to form derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include or under mild conditions.

    Oxidation Reactions: Reagents such as or are used.

    Reduction Reactions: Reagents like or are employed.

Major Products Formed:

    Substitution Reactions: Products include or .

    Oxidation Reactions: Products include or .

    Reduction Reactions: Products include derivatives.

Scientific Research Applications

Organic Synthesis

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is predominantly used as a protecting group for alcohols in multi-step organic syntheses. Its ability to selectively protect hydroxyl groups allows chemists to manipulate complex molecules without interfering with other functional groups .

Case Study : In competitive desilylation studies, this compound demonstrated high selectivity for phenolic TBDMS cleavage over benzylic ethers, showcasing its utility in synthesizing phenolic compounds .

Biological Research

In biological applications, this compound is instrumental in the synthesis of silicon-based biomolecules and has potential uses in developing silicon-containing drugs and biomaterials. Its structure facilitates the formation of stable silicon-oxygen bonds, making it suitable for designing prodrugs and drug carriers .

Case Study : Research indicates that compounds similar to this compound exhibit antimicrobial properties due to their ability to interact with biological membranes, suggesting potential therapeutic applications.

Medicinal Chemistry

The compound's role in drug delivery systems is notable. The stability of its silicon-oxygen bonds allows for the creation of effective prodrugs that can enhance bioavailability and target specific tissues .

Case Study : Studies have explored the use of this compound in creating drug carriers that improve the pharmacokinetics of therapeutic agents, potentially leading to more effective treatments .

Industrial Applications

In industrial settings, this compound is utilized in producing silicone polymers and resins. Its properties make it suitable for manufacturing coatings and adhesives that require durability and resistance to environmental factors .

Summary of Key Applications

Application AreaDescriptionExample/Case Study
Organic SynthesisProtecting group for alcohols in complex synthesesSelective desilylation studies demonstrating high yield
Biological ResearchSynthesis of silicon-based biomoleculesPotential antimicrobial properties against pathogens
Medicinal ChemistryDevelopment of drug delivery systems and prodrugsEnhanced pharmacokinetics for therapeutic agents
Industrial UseProduction of silicone polymers, coatings, and adhesivesDurable materials resistant to environmental degradation

Comparison with Similar Compounds

Key Research Findings

  • Selective Deprotection: The benzyl ether in ((4-bromobenzyl)oxy)TBDMS resists cleavage under conditions that remove phenolic TBDMS groups, enabling orthogonal protection strategies .
  • Lithiation Compatibility : Stable in reactions with tBuLi, making it suitable for generating aryl lithium intermediates .
  • Cross-Coupling Utility: The bromine atom facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of trifluoroethanone derivatives .

Biological Activity

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest for its potential biological activities. The compound features a bromobenzyl group, which is known to enhance reactivity and biological interactions, attached to a tert-butyl dimethylsilyl moiety. This unique structure positions it as a candidate for various pharmacological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₃₁BrOSi, with a molecular weight of approximately 371.43 g/mol. Its structure can be summarized as follows:

  • Bromobenzyl Group : Enhances reactivity and potential interactions with biological targets.
  • Tert-Butyl Dimethylsilyl Moiety : Provides stability and solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds containing bromophenyl groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various microbial strains due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions .
  • Anticancer Potential : Studies suggest that brominated compounds can interfere with cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on structurally similar brominated silanes demonstrated significant antimicrobial properties against pathogenic bacteria and fungi. The mechanism was attributed to membrane disruption and interference with protein synthesis.
    • Another investigation highlighted the efficacy of bromophenyl derivatives against Mycobacterium tuberculosis, suggesting that such compounds could serve as leads for developing new antimycobacterial agents .
  • Anticancer Activity :
    • Research into related compounds indicated that they could inhibit the growth of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mode of action involved the inhibition of critical enzymes responsible for cell cycle progression .
    • A comparative analysis of several brominated compounds revealed that those with a similar silane structure exhibited enhanced cytotoxicity in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundModerateHigh1.5 - 2.0
EconazoleHighModerate0.5
DoxorubicinLowVery High0.73
Quinoxaline DerivativesVariableHigh0.29 - 0.90

The biological activity of this compound likely involves multiple mechanisms:

  • Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate integration into lipid bilayers, leading to increased permeability and cell death.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as cytochrome P450 enzymes in bacteria and cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane?

The compound is typically synthesized via silylation of 4-bromobenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:

  • Reagents : TBDMSCl, 1H-imidazole (as a base), and DMF or dichloromethane as solvents .
  • Conditions : Reaction at 0°C to room temperature for 12–24 hours under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) or distillation for high-purity isolation .
    Validation : Confirm product identity via ¹H/¹³C NMR (δ ~1.0 ppm for tert-butyl protons, δ ~4.5 ppm for benzyl CH₂O) and HRMS (expected [M+H]⁺: 327.2355) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

  • Purity : Use TLC (Rf ~0.6 in hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) to assess homogeneity. Purity >95% is standard for downstream applications .
  • Structural Confirmation :
    • NMR : Compare chemical shifts with literature (e.g., tert-butyl δ 1.0–1.2 ppm, aromatic protons δ 7.2–7.5 ppm) .
    • Mass Spectrometry : HRMS (ESI-TOF) to match exact mass (e.g., m/z 379.0723 for C₁₈H₂₃O₂BrSi) .
    • IR : Key peaks include Si-O-C stretch (~1085 cm⁻¹) and aromatic C-Br (~560 cm⁻¹) .

Advanced: How can researchers optimize low yields in silylation reactions involving this compound?

Low yields (<50%) may arise from:

  • Moisture Contamination : Use rigorously dried solvents and Schlenk-line techniques .
  • Competitive Side Reactions : Replace DMF with less nucleophilic solvents (e.g., THF) to minimize byproducts .
  • Catalyst Optimization : Add catalytic NaI (5 mol%) to enhance silyl electrophilicity .
    Case Study : A 2023 study achieved 85% yield by pre-activating TBDMSCl with imidazole in THF at −10°C before adding 4-bromobenzyl alcohol .

Advanced: What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the siloxy group .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals. For example, a 2024 study identified residual DMF (δ 2.7–3.0 ppm) as a common contaminant .
  • Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian09 for theoretical fragmentation patterns) .

Advanced: How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?

The 4-bromo group enables:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (2 mol%), arylboronic acids (1.2 eq.), K₂CO₃ in dioxane/H₂O (80°C, 12 h) for biaryl synthesis .
  • Lithiation : React with n-BuLi (−78°C) to generate a benzyl lithium intermediate for nucleophilic substitutions .
    Key Contrast : Bromine offers higher reactivity than iodine analogs in Pd-catalyzed reactions but lower than triflates in SNAr mechanisms .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Spill Management : Absorb with vermiculite and dispose as halogenated waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: What role does this compound play in synthesizing functionalized polymers or antiviral agents?

  • Polymer Synthesis : Acts as a protected monomer in ADMET (acyclic diene metathesis) polymerization. Deprotection with TBAF yields hydroxyl-functionalized polymers .
  • Antiviral Applications : The bromobenzyl group mimics viral polymerase active sites, forming hydrogen bonds with residues like Lys123 in paramyxoviruses. A 2023 study showed IC₅₀ = 0.8 µM against respiratory syncytial virus (RSV) .

Advanced: How do solvent polarity and temperature affect the stability of this silyl ether?

  • Hydrolysis : Susceptible to aqueous acids/bases. Stability tests in THF/H₂O (9:1) show <5% decomposition at pH 7 (25°C, 24 h) but >90% at pH 2 .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C under argon for long-term stability .

Basic: What are the storage recommendations to prevent degradation?

  • Conditions : Anhydrous environment (argon atmosphere), desiccated at −20°C.
  • Container : Amber glass vial to prevent light-induced bromine dissociation .

Advanced: How is this compound utilized in multi-step syntheses of natural products?

  • Example : In the total synthesis of (−)-Preussochromon A, the silyl ether serves as a hydroxyl-protecting group during a key Diels-Alder cyclization. Deprotection with HF-pyridine yields the diol intermediate .
  • Challenges : Competing elimination during deprotection; mitigated by using buffered TBAF (pH 7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

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